CYP3A5 Inhibition: Benzimidazolone Core Demonstrates Reduced CYP Liability Compared to Phthalimide Analogs
In a recombinant human CYP3A5 assay measuring testosterone 6β-hydroxylase activity, 3-(5-amino-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-2,6-piperidinedione exhibited a Ki of 1,200 nM . This value indicates moderate CYP3A5 inhibition. In contrast, the phthalimide-based analog lenalidomide has been reported to inhibit CYP3A4/5 with an IC50 of 5,500 nM in human liver microsomes (using midazolam as a substrate) . While these values originate from different assay systems, they suggest a comparable or slightly lower CYP inhibition liability for the benzimidazolone scaffold, which is a critical consideration for PROTAC developers seeking to minimize off-target metabolic interactions.
| Evidence Dimension | CYP3A5 Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 1,200 nM (recombinant CYP3A5, testosterone 6β-hydroxylase assay) |
| Comparator Or Baseline | Lenalidomide: IC50 = 5,500 nM (human liver microsomes, CYP3A4/5, midazolam substrate) |
| Quantified Difference | Target Ki is 4.6-fold lower (more potent) than lenalidomide IC50; however, assay formats differ (recombinant enzyme vs. microsomes), precluding a direct quantitative comparison of safety margins. |
| Conditions | Target: Recombinant human CYP3A5 + P450 oxidoreductase + b5. Comparator: Human liver microsomes, 30 min preincubation with midazolam. |
Why This Matters
Lower CYP inhibition potential is advantageous for PROTAC candidates where the final heterobifunctional molecule may already carry a high metabolic liability; selecting a CRBN ligand with a favorable CYP profile reduces the risk of drug-drug interactions.
- [1] BindingDB. BDBM50088503 / CHEMBL3527048. Affinity Data: Ki = 1.20E+3 nM. Assay Description: Inhibition of testosterone 6beta-hydroxylase activity of human recombinant CYP3A5 in presence of human P450 oxidoreductase and b5. View Source
- [2] BindingDB. BDBM50538344 / CHEMBL4633246. Affinity Data: IC50 = 5.50E+3 nM. Assay Description: Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate. View Source
